5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid
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Description
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34. The purity is usually 95%.
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Scientific Research Applications
Gold(III) Tetrachloride Salt Synthesis
One application involves the synthesis of the gold(III) tetrachloride salt of L-cocaine, demonstrating the compound's utility in creating complex salts with potential applications in materials science and chemistry (Wood, Brettell, & Lalancette, 2007).
Decarboxylative Acylation
The compound is used in decarboxylative acylation processes, showing its role in the synthesis of α-keto and α,β-unsaturated amides or esters. This process is significant for organic synthesis, providing efficient methods to create valuable chemical products (Zhang et al., 2017).
Observation of Stable Carbocation
Research on the compound has led to the observation of stable carbocations in consecutive Criegee rearrangements, highlighting its importance in understanding reaction mechanisms and the stability of reactive intermediates in organic chemistry (Krasutsky et al., 2000).
Molecular Structure Analysis
The compound's molecular structure has been analyzed, providing insights into its conformation and potential for further chemical modifications. Such studies are crucial for the development of new drugs and materials (Moriguchi et al., 2014).
Supramolecular Aggregation
Studies have also focused on the supramolecular aggregation of hydroxycarboxylic acid derivatives, including variants of the compound . These investigations contribute to the understanding of molecular interactions and the design of molecular assemblies (Foces-Foces et al., 2005).
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-14-6-4-5-13(7-14,9-19-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPFTJZWZKHMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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